molecular formula C36H36N6O10S2 B13804564 4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid CAS No. 78952-69-9

4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid

Cat. No.: B13804564
CAS No.: 78952-69-9
M. Wt: 776.8 g/mol
InChI Key: ZVYYAZLGILHNEO-UHFFFAOYSA-N
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Description

4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its azo linkage and biphenyl core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid typically involves multiple steps, starting with the preparation of the azo compound. The process includes the diazotization of aniline derivatives followed by coupling with biphenyl derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce corresponding amines .

Scientific Research Applications

4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of pigments and dyes.

Mechanism of Action

The mechanism of action of 4,4’-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1’-biphenyl]-2,2’-disulphonic acid involves its interaction with molecular targets through its azo and biphenyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .

Properties

CAS No.

78952-69-9

Molecular Formula

C36H36N6O10S2

Molecular Weight

776.8 g/mol

IUPAC Name

5-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C36H36N6O10S2/c1-19-7-13-29(21(3)15-19)37-35(45)33(23(5)43)41-39-25-9-11-27(31(17-25)53(47,48)49)28-12-10-26(18-32(28)54(50,51)52)40-42-34(24(6)44)36(46)38-30-14-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,37,45)(H,38,46)(H,47,48,49)(H,50,51,52)

InChI Key

ZVYYAZLGILHNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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